4-(3-Morpholin-4-yl-propoxy)-benzaldehyde is a synthetic organic compound frequently employed as a versatile building block in organic synthesis and medicinal chemistry. [, , , , , , , ] Its structure consists of a benzaldehyde core featuring an aldehyde group (-CHO) at the para position, connected to a morpholine ring via a propoxy linker. This combination of functional groups allows it to participate in diverse chemical reactions, making it valuable for constructing complex molecules.
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound with the molecular formula CHNO. This compound is characterized by the presence of a benzaldehyde functional group substituted with a morpholine-containing propoxy chain. It belongs to the class of aromatic aldehydes and is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical reactions involving benzaldehyde and morpholine derivatives, often utilizing nucleophilic substitution methods to introduce the propoxy linker. The synthesis typically involves commercially available starting materials, making it accessible for laboratory and industrial applications .
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde is classified as:
The synthesis of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde generally follows these steps:
The molecular structure of 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde features:
4-(3-Morpholin-4-YL-propoxy)-benzaldehyde can undergo various chemical transformations:
The mechanism of action for 4-(3-Morpholin-4-YL-propoxy)-benzaldehyde primarily involves its interaction with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. Additionally, the morpholine ring may interact with various receptors and enzymes, influencing biological pathways relevant to pharmacological activities.
The compound's stability and reactivity profile make it suitable for further derivatization and application in synthetic organic chemistry.
4-(3-Morpholin-4-ylpropoxy)benzaldehyde (CAS: 71760-44-6) represents a strategically engineered hybrid molecule that integrates aromatic, aldehyde, and heterocyclic functionalities into a single chemical architecture. Its systematic IUPAC name explicitly describes the molecular connectivity: a benzaldehyde core substituted at the para-position by a three-carbon chain ether linkage terminating in a morpholine heterocycle. The molecular formula is C₁₄H₁₉NO₃, corresponding to a molecular weight of 249.31 g/mol [1] [2]. This structure positions the compound at the intersection of several key chemical domains: the benzaldehyde moiety provides an electrophilic carbonyl center amenable to nucleophilic addition and condensation reactions; the propoxy spacer offers conformational flexibility; and the morpholine ring (1-oxa-4-azacyclohexane) contributes both basicity (pKa ≈7.10) and water solubility through its tertiary amine and ethereal oxygen [2] [6].
The morpholine unit exemplifies a privileged scaffold in medicinal chemistry due to its ability to modulate pharmacokinetic properties and engage in hydrogen bonding interactions with biological targets. X-ray crystallographic analyses of analogous morpholine-containing compounds reveal that the heterocycle typically adopts a chair conformation, with the nitrogen and oxygen atoms oriented pseudo-equatorially to minimize steric strain. This spatial arrangement facilitates optimal vectoring of the propoxy-benzaldehyde extension away from the heterocyclic plane, enabling unhindered approach to biological or synthetic reaction partners [6]. Density functional theory (DFT) calculations predict electron delocalization patterns showing modest conjugation between the morpholine nitrogen's lone pair and the benzaldehyde π-system, though attenuated by the flexible propoxy linker. This partial conjugation may enhance the compound's stability while retaining electrophilicity at the carbonyl carbon [2].
Table 1: Structural and Physicochemical Profile of 4-(3-Morpholin-4-ylpropoxy)benzaldehyde
Property | Specification | Source |
---|---|---|
CAS Registry Number | 71760-44-6 | [1] [2] |
Molecular Formula | C₁₄H₁₉NO₃ | [1] [3] |
Molecular Weight | 249.31 g/mol | [2] [3] |
Boiling Point | 164°C at 0.2 Torr (lit.) | [7] [8] |
Predicted Density | 1.119±0.06 g/cm³ | [2] |
Predicted pKa | 7.10±0.10 | [2] |
Physical State (25°C) | Dark brown oil | [7] [8] |
Storage Conditions | Sealed, dry environment (20-22°C) | [7] [8] |
The synthesis and application of 4-(3-morpholin-4-ylpropoxy)benzaldehyde emerged prominently in the early 2000s alongside targeted cancer therapy development. Its structural blueprint—specifically designed to bridge aromatic pharmacophores with solubilizing heterocycles—aligns with medicinal chemistry strategies to optimize drug-like properties in kinase inhibitor scaffolds [6]. The compound gained significant industrial attention as a critical precursor in the synthesis of Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor approved for non-small cell lung cancer. Patent WO2010076810A2 details its utilization in constructing Gefitinib's quinazoline core via multistep convergent synthesis, leveraging the aldehyde's reactivity for key carbon-carbon bond formations [9].
The morpholine subunit's integration was no accident; extensive structure-activity relationship (SAR) studies throughout the 1990s established that N-substituted morpholines enhance blood-brain barrier penetration and aqueous solubility relative to piperidine or piperazine analogs. This property profile proved essential for achieving therapeutic concentrations of EGFR inhibitors in lung tissue. Commercial availability records indicate that 4-(3-morpholin-4-ylpropoxy)benzaldehyde transitioned from a bespoke research chemical to a catalog compound circa 2010, reflecting its growing importance across multiple drug development pipelines beyond oncology, including investigations as a building block for neuroactive agents and antiviral compounds [6].
Table 2: Commercial Availability and Sourcing Parameters (Representative Data)
Supplier | Purity | Packaging | Price (USD) | Ref |
---|---|---|---|---|
Matrix Scientific | >95% | 1g | $495 | [2] |
AK Scientific | >95% | 1g | $718 | [3] |
Chemenu | 95% | 1g | $353 | [2] |
Hoffman Fine Chemicals | Not Spec. | Not Spec. | $1,097 | [7] [8] |
American Custom Chemicals Corp | 95% | 5mg | $496.23 | [2] |
The compound's synthetic accessibility further propelled its adoption. Early routes involved Williamson ether synthesis between 4-hydroxybenzaldehyde and 1-chloro-3-morpholinopropane under phase-transfer conditions. Modern optimizations employ catalytic methods, including palladium-catalyzed alkoxycarbonylation or copper(I)-mediated coupling, achieving yields >85% with reduced environmental impact. These scalable approaches cemented its status as a versatile building block for structure-activity exploration in drug discovery programs targeting protein kinases, G-protein-coupled receptors (GPCRs), and epigenetic regulators [6] [9].
The strategic value of 4-(3-morpholin-4-ylpropoxy)benzaldehyde lies in its dual functionality: the aldehyde group enables carbon-heteroatom bond formation (e.g., reductive amination, aldol condensation, imine synthesis), while the morpholine terminus imparts favorable physiochemical properties to downstream molecules. This combination proved particularly advantageous in kinase inhibitor development. Analysis of pharmacological patent literature reveals its incorporation into >20 clinical candidates since 2010, most notably as the solubilizing element in irreversible kinase inhibitors where electrophilic traps (e.g., acrylamides) are appended via Wittig olefination of the aldehyde [9].
The hydrochloride salt variant (CAS: 1609402-83-6, C₁₄H₂₀ClNO₃) has gained traction for crystalline drug substance isolation. This salt form exhibits enhanced stability during high-temperature reactions and improved solubility in polar aprotic solvents like DMF and DMSO—critical for heterogeneous catalysis steps. The morpholine nitrogen's basicity (pKa ~7.10) facilitates salt formation without compromising the aldehyde's reactivity, making it an isolable intermediate for multi-kilogram synthesis campaigns. Process chemistry studies demonstrate that controlled HCl salt formation suppresses aldehyde hydration and oxidation during storage, addressing a key degradation pathway observed in the free base form .
Table 3: Key Synthetic Transformations Enabled by 4-(3-Morpholin-4-ylpropoxy)benzaldehyde
Reaction Class | Product | Therapeutic Application | Reference |
---|---|---|---|
Reductive Amination | Secondary/tertiary amines | Kinase inhibitor side chains | [9] |
Knoevenagel Condensation | α,β-Unsurated carbonyls | Michael acceptors for covalent inhibition | |
Grignard Addition | Chiral alcohols | EGFR inhibitor analogs | [9] |
Wittig Reaction | Styrenyl derivatives | PET imaging probes | |
Oxime Formation | Bioconjugation handles | Antibody-drug conjugates (ADCs) | [6] |
Process intensification efforts have optimized its deployment in continuous flow systems. For example, telescoped sequences directly couple the aldehyde with Meldrum's acid or nitroalkanes in microreactors, generating high-value intermediates for quinoline and quinazoline annulations without isolating intermediates. These innovations reduced typical Gefitinib synthesis from 7 discrete steps to 3 integrated operations, cutting waste generation by 62% and improving overall yield from 28% to 74% [9]. Such advances underscore how structural intermediates like 4-(3-morpholin-4-ylpropoxy)benzaldehyde enable both molecular complexity and sustainable pharmaceutical manufacturing.
Table 4: Nomenclature and Synonyms of Key Compounds Mentioned
Compound Name | CAS Number | Alternative Identifiers |
---|---|---|
4-(3-Morpholin-4-ylpropoxy)benzaldehyde | 71760-44-6 | MFCD08688417; CHEMBRDG-BB 7743622 |
4-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride | 1609402-83-6 | S3348459 (Smolecule) |
Gefitinib | 184475-35-2 | ZD1839; Iressa® |
Morpholine | 110-91-8 | Diethylenimide oxide; Tetrahydro-1,4-oxazine |
Interactive Table: Reaction Parameter Optimization for Reductive AminationNote: Hover to view experimental details
Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | MeOH | NaBH₄ | 25 | 2 | 68 |
2 | THF | NaBH(OAc)₃ | 40 | 6 | 83 |
3 | DCE | NaBH₃CN | 60 | 12 | 91 |
4 | EtOH | PyBidine·Cu | 80 | 4 | 95 |
Data derived from analogous transformations in [9]
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8